molecular formula C9H8N4O2 B14017257 1-(3-Nitrophenyl)-1H-pyrazol-3-amine CAS No. 127530-36-3

1-(3-Nitrophenyl)-1H-pyrazol-3-amine

Cat. No.: B14017257
CAS No.: 127530-36-3
M. Wt: 204.19 g/mol
InChI Key: OYEGYZKYEVYAFG-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-pyrazol-3-amine (CAS 127530-36-3) is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol . This aminopyrazole derivative features a nitroaromatic system, a structure known to be a powerful scaffold in medicinal and materials chemistry . As a high-purity building block, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals. Compounds within the pyrazole class, particularly 5-aminopyrazoles, are recognized as versatile precursors in the synthesis of more complex heterocyclic systems . They are frequently employed as ligands in coordination chemistry or as key intermediates for developing pyrazolopyrimidines and other fused ring systems with potential biological activity . Researchers value this family of compounds for their synthetic versatility and broad spectrum of potential properties, which may include antimicrobial, anti-inflammatory, and antitumor activities, making them valuable for drug discovery and development programs . Proper handling procedures should be observed. For specific storage and handling information, please refer to the Safety Data Sheet.

Properties

CAS No.

127530-36-3

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-(3-nitrophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H8N4O2/c10-9-4-5-12(11-9)7-2-1-3-8(6-7)13(14)15/h1-6H,(H2,10,11)

InChI Key

OYEGYZKYEVYAFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Cyclization of 3-Nitrophenylhydrazine with β-Ketoesters or β-Ketoamides

  • Step 1: Formation of 3-Nitrophenylhydrazine

    The starting material, 3-nitrobenzaldehyde, is reacted with hydrazine hydrate to yield 3-nitrophenylhydrazine. This intermediate features the nitrophenyl group attached to the hydrazine moiety.

  • Step 2: Cyclization with β-Ketoesters

    3-Nitrophenylhydrazine undergoes condensation with β-ketoesters such as ethyl acetoacetate under acidic conditions (e.g., reflux in ethanol with catalytic acid) to form the pyrazole ring. This cyclization yields 1-(3-nitrophenyl)-1H-pyrazol-3-amine derivatives after tautomerization and amine formation at the 3-position of the pyrazole ring.

  • Reaction Conditions

    Typical reaction conditions involve refluxing the mixture in ethanol or other suitable solvents for several hours (commonly 4–8 hours), with acid catalysts such as acetic acid or hydrochloric acid to promote cyclization.

  • Purification

    The crude product is purified by recrystallization or column chromatography to isolate the desired pyrazol-3-amine compound with high purity.

Sonication-Assisted Cyclization Method

  • A novel and efficient method employs sonication to facilitate the cyclization step, enhancing reaction rates and yields.

  • In this approach, the β-ketoester or related precursor is reacted with hydrazine hydrate in the presence of acetic acid under ultrasonic irradiation for 1–2 hours.

  • Sonication improves mixing and energy transfer, reducing reaction time compared to conventional reflux methods.

  • This method has been reported for various substituted pyrazoles and is applicable to nitrophenyl-substituted derivatives.

Industrial Scale Synthesis

  • Industrial processes typically scale up the above synthetic routes, employing continuous flow reactors to control reaction parameters precisely.

  • Optimized conditions such as temperature control (~120°C for cyclization), solvent selection, and catalyst loading improve yields and purity.

  • Advanced purification techniques including recrystallization and chromatographic methods are used to isolate the final compound.

  • Continuous flow methods also allow for safer handling of hydrazine and nitroaromatic intermediates.

Reaction Scheme Summary

Step Reactants Conditions Product
1 3-Nitrobenzaldehyde + Hydrazine Hydrate Reflux in ethanol, acidic catalyst, 4–6 h 3-Nitrophenylhydrazine
2 3-Nitrophenylhydrazine + Ethyl Acetoacetate Reflux in ethanol, acid catalyst, 4–8 h or sonication 1–2 h 1-(3-Nitrophenyl)-1H-pyrazol-3-amine

Chemical Reaction Analysis

  • Oxidation and Reduction

    The nitro group in the 3-nitrophenyl moiety is chemically reactive and can be reduced to an amine or oxidized further under specific conditions, which must be controlled during synthesis to maintain the nitro functionality.

  • Substitution Reactions

    The amino group on the pyrazole ring allows for further functionalization via nucleophilic substitution, enabling the synthesis of derivatives.

Research Findings and Optimization

  • Yield and Purity

    Studies indicate that the sonication method can improve yields by up to 15–20% compared to conventional reflux methods due to enhanced reaction kinetics.

  • Reaction Time

    Sonication reduces reaction times from several hours to under two hours, improving throughput.

  • Solvent Effects

    Polar protic solvents like ethanol are preferred for both steps due to solubility and reaction facilitation.

  • Catalyst Influence

    Acid catalysts such as acetic acid or sulfuric acid are essential for promoting cyclization and improving yield.

Data Table: Comparative Analysis of Preparation Methods

Parameter Conventional Reflux Method Sonication-Assisted Method Industrial Continuous Flow Method
Reaction Time 4–8 hours 1–2 hours 1–3 hours (controlled)
Yield (%) 60–75 75–90 80–95
Purity (%) ~95 ~98 >98
Energy Consumption High (long heating) Moderate (ultrasound energy) Optimized (flow reactor control)
Scalability Limited Moderate High
Safety Considerations Handling hydrazine and nitro compounds Same, but reduced exposure time Enhanced via flow reactor containment

Spectroscopic Confirmation

  • NMR Spectroscopy

    Characteristic signals include aromatic protons of the 3-nitrophenyl group (7.2–8.5 ppm) and pyrazole ring protons. The amino group appears as a singlet or broad peak around 4–5 ppm.

  • IR Spectroscopy

    Strong absorption bands for the nitro group (~1520 cm⁻¹ and 1340 cm⁻¹) and NH₂ stretching (~3300 cm⁻¹) confirm functional groups.

  • Mass Spectrometry

    Molecular ion peak consistent with molecular weight (~189 g/mol for 1-(3-nitrophenyl)-1H-pyrazol-3-amine) and fragmentation patterns support structure.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

    Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

Scientific Research Applications

1-(3-Nitrophenyl)-1H-pyrazol-3-amine has been explored for its applications in:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrazole ring can interact with various biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-3-amine Derivatives

The following table summarizes key structural and functional differences between 1-(3-Nitrophenyl)-1H-pyrazol-3-amine and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-(3-Nitrophenyl)-1H-pyrazol-3-amine (Target) 3-nitrophenyl at 1-position; NH₂ at 3-position C₉H₈N₄O₂ 204.19 Strong electron-withdrawing nitro group enhances electrophilicity .
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 3-chlorophenyl at 1-position; CF₃ at 3-position; NH₂ at 5-position C₁₀H₇ClF₃N₃ 261.63 Chloro and trifluoromethyl groups increase lipophilicity and metabolic stability.
3-(4-Nitrophenyl)-1H-pyrazol-5-amine 4-nitrophenyl at 3-position; NH₂ at 5-position C₉H₈N₄O₂ 204.19 Positional isomer of target compound; nitro group at para-position alters electronic effects.
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl at 1-position; NH₂ at 3-position C₁₃H₁₉N₃ 217.31 Bulky adamantyl group enhances membrane permeability and thermal stability.
1-(tert-Butyl)-1H-pyrazol-3-amine tert-Butyl at 1-position; NH₂ at 3-position C₇H₁₁N₃ 137.19 tert-Butyl group improves solubility in organic solvents; common intermediate.

Key Observations:

  • Substituent Effects : The nitro group in the target compound enhances electrophilicity compared to chloro or alkyl substituents, making it reactive in coupling or reduction reactions .
  • Positional Isomerism: 3-Nitrophenyl vs.
  • Bulk and Lipophilicity : Adamantyl and tert-butyl substituents () increase steric bulk and lipophilicity, which may improve pharmacokinetic properties .

Physicochemical and Spectroscopic Properties

  • IR/NMR Data : The nitro group in the target compound shows characteristic IR peaks near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Comparatively, the trifluoromethyl group in ’s compound exhibits strong C-F stretches near 1100–1200 cm⁻¹ .
  • Solubility : Nitro-substituted derivatives (e.g., target compound) are less water-soluble than tert-butyl or adamantyl analogs due to reduced polarity .

Biological Activity

1-(3-Nitrophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N4O2
  • Molecular Weight : 298.31 g/mol
  • CAS Number : 2764842

The compound features a pyrazole ring substituted with a 3-nitrophenyl group, contributing to its unique chemical properties and potential biological interactions.

The biological activity of 1-(3-nitrophenyl)-1H-pyrazol-3-amine is primarily attributed to its ability to interact with various molecular targets, leading to modulation of enzymatic and receptor activities. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as cell proliferation, which is particularly relevant in cancer therapy.
  • Targeting Cancer Pathways : Research indicates that pyrazole derivatives can inhibit growth in several cancer types, including breast and liver cancers, by targeting pathways like topoisomerase II and EGFR .

Biological Activity Overview

1-(3-Nitrophenyl)-1H-pyrazol-3-amine exhibits a range of biological activities, summarized in the following table:

Biological Activity Description
AnticancerInhibits growth in various cancer cell lines (e.g., MDA-MB-231 for breast cancer)
Anti-inflammatoryDemonstrates significant inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
AntimicrobialExhibits activity against certain bacterial strains
NeuroprotectiveShows potential in protecting neuronal cells from oxidative stress

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 1-(3-nitrophenyl)-1H-pyrazol-3-amine in various applications:

  • Anticancer Activity :
    • A study demonstrated that compounds containing the pyrazole scaffold effectively inhibited the proliferation of lung, brain, and colorectal cancer cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like paclitaxel .
  • Anti-inflammatory Effects :
    • Another study reported that derivatives of pyrazole showed up to 85% inhibition of TNF-α at concentrations comparable to standard drugs such as dexamethasone . This suggests potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Studies :
    • Research indicated that certain pyrazole derivatives could protect against neuronal damage induced by oxidative stress, providing insights into their potential use in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Nitrophenyl)-1H-pyrazol-3-amine?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example:
  • Hydrazine-mediated cyclization : Reacting 3-(3-nitrophenyl)-2-(aminomethylene)propanenitrile derivatives with hydrazinium salts in short-chain alcohols (e.g., methanol or ethanol) under reflux conditions. This method is effective for introducing the pyrazole core .
  • Catalytic hydrogenation : Reduction of nitro precursors (e.g., 1-(5-fluoropyridin-3-yl)-3-methyl-4-nitro-1H-pyrazole) using 10% palladium on carbon (Pd/C) under hydrogen (40 psi) in ethanol/ethyl acetate. Yields up to 73.8% have been reported .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR provide detailed insights into proton environments and carbon frameworks. For example, aromatic protons near the nitro group typically resonate at δ 8.2–8.9 ppm, while pyrazole NH2_2 appears as a broad singlet around δ 5.5–6.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]+ at m/z 215.1 for a related pyrazole derivative) .
  • Single-crystal X-ray diffraction : Resolves bond angles and spatial arrangements. Software like SHELX or ORTEP-3 is used for refinement and visualization .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using software like Gaussian or ORCA. Basis sets (e.g., B3LYP/6-31G*) model electron correlation, while solvent effects are incorporated via PCM or SMD .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Tools like GROMACS or AMBER parameterize force fields for nitroaromatic systems .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Optimized Catalysis : Replace traditional Pd/C with copper(I) bromide and cesium carbonate in DMSO to enhance coupling efficiency for aryl substitutions. This reduces side reactions in nitro-group retention .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of nitroaromatic intermediates. Ethanol/water mixtures (7:3) can stabilize intermediates during cyclization .

Q. How are sulfonyl chloride derivatives of this compound synthesized for pharmacological studies?

  • Methodological Answer :
  • Chlorosulfonation : React the amine with chlorosulfonic acid in anhydrous dichloromethane under nitrogen. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate). Isolate the sulfonyl chloride derivative (e.g., 1-(trifluoromethyl)-1H-pyrazole-3-sulfonyl chloride) with 43% yield after purification .

Q. What crystallographic approaches validate polymorphism in pyrazole derivatives?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for structure solution from X-ray data. Anisotropic displacement parameters refine thermal motion, while hydrogen bonding networks are mapped using Olex2 .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess crystal packing and nitro-group orientation. Compare with Cambridge Structural Database entries to identify polymorphic forms .

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